3-(1H-Imidazol-1-yl)butan-1-amine

Descripción general

Descripción

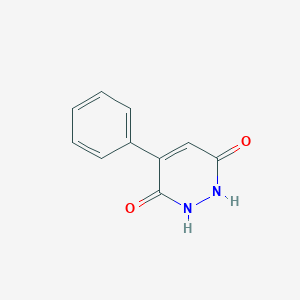

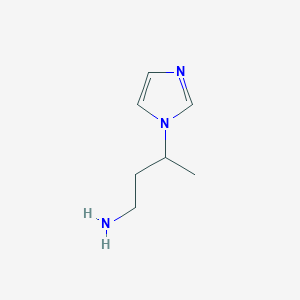

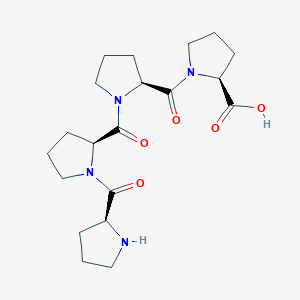

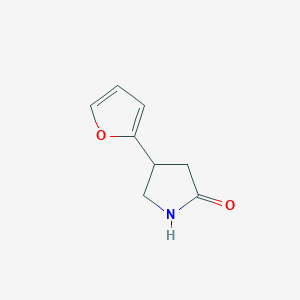

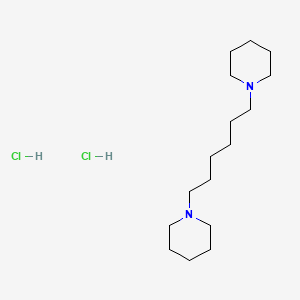

3-(1H-Imidazol-1-yl)butan-1-amine is a chemical compound with the molecular formula C7H13N3 . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .

Synthesis Analysis

Imidazole derivatives, including this compound, can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .Molecular Structure Analysis

The molecular structure of this compound consists of a butan-1-amine chain with an imidazole ring attached to the third carbon .Chemical Reactions Analysis

Imidazole derivatives, including this compound, have been found to exhibit a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of the imidazole ring.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- The synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, including butan-1-amine, have been explored. These compounds have shown potential in forming stable complexes with metals like Cu(II), which could be relevant in catalysis and material science (Pařík & Chlupatý, 2014).

Energetic Materials Research

- Research into nitrogen-rich compounds based on imidazole and other azole rings has identified potential applications in gas generators and energetic materials. These studies focus on the synthesis of compounds with high positive heats of formation, indicative of their potential energy content (Srinivas, Ghule, & Muralidharan, 2014).

Ionic Liquids and Catalysis

- Ionic liquids derived from imidazole, such as 4-Imidazol-1-yl-butane-1-sulfonic acid, have been synthesized and shown to possess interesting dual solvent-catalyst properties. These have applications in various chemical reactions, including acetylation, demonstrating their utility in green chemistry and catalysis (Khaligh et al., 2019).

CO2 Capture

- A task-specific ionic liquid incorporating an amine group derived from butyl imidazole has shown efficiency in CO2 capture, highlighting its potential in environmental applications and gas sequestration technologies (Bates et al., 2002).

Antibacterial Activity

- Novel derivatives of imidazole, including those synthesized from 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine, have been evaluated for antibacterial activity. This research underscores the potential of imidazole derivatives in the development of new antibiotics (Prasad, 2021).

Chemosensor Development

- Imidazole derivatives have been investigated for their potential as chemosensors for amines, indicating their utility in chemical detection and analytical applications (Afandi, Purwono, & Haryadi, 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which include 3-(1h-imidazol-1-yl)butan-1-amine, exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including receptors, enzymes, and other proteins involved in various cellular processes .

Mode of Action

Given the diverse biological activities of imidazole derivatives, it is likely that this compound interacts with its targets in a manner that modulates their function . This modulation could involve binding to the target, altering its conformation, and influencing its interaction with other molecules .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is plausible that this compound could influence multiple pathways . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , suggesting that this compound could have good bioavailability

Result of Action

Given the diverse biological activities of imidazole derivatives, it is likely that this compound could induce a variety of effects at the molecular and cellular levels . These effects could include changes in gene expression, protein function, cellular signaling, and other processes .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it could be relatively resistant to environmental variations

Análisis Bioquímico

Biochemical Properties

3-(1H-Imidazol-1-yl)butan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, this compound can bind to histamine receptors, influencing histamine-mediated signaling pathways . These interactions highlight the compound’s potential in modulating neurotransmission and immune responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the production of cytokines and other inflammatory mediators . These cellular effects underscore the compound’s potential therapeutic applications in treating various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition results in prolonged neurotransmission and enhanced cholinergic signaling. Additionally, the compound can activate histamine receptors, triggering downstream signaling cascades that influence various physiological processes . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo experiments. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biological activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can enhance cognitive function and memory in rodents by increasing acetylcholine levels in the brain . Higher doses can lead to toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for potential clinical applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions highlight the compound’s potential impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins . Additionally, the compound can be targeted to mitochondria, affecting mitochondrial function and energy production . These subcellular localization patterns provide insights into the compound’s diverse biological activities.

Propiedades

IUPAC Name |

3-imidazol-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZALYDSTDIFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553174 | |

| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93668-14-5 | |

| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)